2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridopyrimidine core, making it a valuable scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-benzyl-4-hydroxy-pyrazole with 4-chloropyrido[3,4-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the benzylpyrazole moiety.
Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Triazolopyrimidine: Contains a triazole ring fused to a pyrimidine core, offering different chemical properties and biological activities
Uniqueness
2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one is unique due to its combination of a benzylpyrazole moiety with a pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11,14H,10H2 |
InChI Key |
BHKDZMHJDYXEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC(=O)C4C=CN=CC4=N3 |
Origin of Product |
United States |
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